molecular formula C16H21NO4 B5090725 ethyl 1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinecarboxylate

ethyl 1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinecarboxylate

Cat. No. B5090725
M. Wt: 291.34 g/mol
InChI Key: DWZNYABZZFDTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)-3-piperidinecarboxylate is a chemical compound that has been widely studied in scientific research. It is commonly referred to as EBP or Piperonyl Ethyl Ketone (PEK) and is used in the synthesis of a variety of organic compounds. In

Mechanism of Action

The mechanism of action of EBP is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics in the liver. EBP has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
EBP has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic effects. EBP has also been shown to have anticonvulsant and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

EBP has several advantages for use in lab experiments. It is readily available and relatively inexpensive. EBP is also stable under normal laboratory conditions and can be stored for extended periods. However, EBP has some limitations for lab experiments. It is toxic and should be handled with care. EBP also has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of EBP in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. EBP has been shown to have anti-inflammatory and analgesic effects, which could be useful in the development of new pain medications. EBP could also be used as a starting material in the synthesis of new natural products with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of EBP and its potential applications in scientific research.
Conclusion:
In conclusion, EBP is a chemical compound that has been widely studied in scientific research. It is used in the synthesis of various organic compounds and has several biochemical and physiological effects. EBP has potential applications in the development of new drugs and natural products. However, further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of EBP involves the reaction of piperonal with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of EBP as a white crystalline solid. The yield of EBP can be improved by using a solvent such as ethanol or methanol.

Scientific Research Applications

EBP has been widely used in scientific research due to its unique chemical properties. It is commonly used as a starting material in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. EBP has also been used as a reagent in the synthesis of several natural products such as lignans and flavonoids.

properties

IUPAC Name

ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-19-16(18)13-4-3-7-17(10-13)9-12-5-6-14-15(8-12)21-11-20-14/h5-6,8,13H,2-4,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWZNYABZZFDTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(1,3-benzodioxol-5-ylmethyl)piperidine-3-carboxylate

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